5-[(4-Chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)thiadiazole
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Overview
Description
5-[(4-Chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)thiadiazole: is a thiadiazole derivative characterized by its unique chemical structure, which includes a chlorophenyl and fluorophenyl group attached to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-Chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)thiadiazole typically involves the following steps:
Formation of the Thiadiazole Core: The thiadiazole ring is usually formed through cyclization reactions involving hydrazine derivatives and thionyl chloride.
Introduction of Chlorophenyl and Fluorophenyl Groups: These groups are introduced through electrophilic aromatic substitution reactions, where the appropriate halogenated benzene derivatives are used as starting materials.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and anhydrous ether.
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu), and polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted thiadiazoles or benzene derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-[(4-Chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)thiadiazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides: These compounds share a similar thiadiazole core but differ in their substituents and functional groups.
5-(4-Fluorophenyl)-1,3,4-thiadiazole derivatives: These compounds have a similar structure but with different halogen substituents.
Uniqueness: 5-[(4-Chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)thiadiazole is unique due to its specific combination of chlorophenyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to other thiadiazole derivatives.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2S2/c16-12-5-1-10(2-6-12)9-20-15-14(18-19-21-15)11-3-7-13(17)8-4-11/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALGMFOCAYMXAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(N=NS2)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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